2-tert-butyl-1,3-oxazole

Medicinal Chemistry Drug Design Lipophilicity

2-tert-Butyl-1,3-oxazole is a 1,3-oxazole heterocycle substituted with a sterically demanding tert-butyl group at the 2-position. It has the molecular formula C7H11NO and a molecular weight of 125.17 g/mol.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 1023292-94-5
Cat. No. B2499270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-1,3-oxazole
CAS1023292-94-5
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESCC(C)(C)C1=NC=CO1
InChIInChI=1S/C7H11NO/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3
InChIKeySVGNGCCLNRYOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-1,3-oxazole (CAS 1023292-94-5): Core Chemical Identity and Procurement Baseline


2-tert-Butyl-1,3-oxazole is a 1,3-oxazole heterocycle substituted with a sterically demanding tert-butyl group at the 2-position. It has the molecular formula C7H11NO and a molecular weight of 125.17 g/mol [1]. The compound is commercially available from multiple suppliers, typically at 95% purity or higher, and is stored at ambient temperature . It serves as a versatile small molecule scaffold for medicinal chemistry and organic synthesis, functioning as a building block rather than a bioactive final product.

Why 2-tert-Butyl-1,3-oxazole Cannot Be Replaced by Generic 2-Alkyl Oxazoles


The tert-butyl substituent imparts distinct steric and lipophilic properties that are not achievable with smaller alkyl groups (e.g., methyl, ethyl, isopropyl) or aryl substituents. This steric bulk can shield the oxazole ring from metabolic attack, alter the compound's conformational preferences, and significantly change its lipophilicity (logP) relative to its 2-methyl or 2-phenyl analogs. Consequently, substituting a 2-methyloxazole for a 2-tert-butyloxazole in a synthetic sequence or biological assay can lead to substantial differences in reactivity, binding affinity, and pharmacokinetic profile, even if the core heterocycle is identical . The quantitative impact of this substitution is explored in the evidence items below.

Quantitative Differentiation Guide: 2-tert-Butyl-1,3-oxazole vs. Closest Analogs


Computed Lipophilicity (clogP) Advantage Over 2-Methyloxazole

The computed octanol-water partition coefficient (clogP) for 2-tert-butyl-1,3-oxazole is approximately 1.5 units higher than that of 2-methyloxazole, based on consensus in silico predictions. This reflects the increased lipophilicity conferred by the tert-butyl group, which can enhance membrane permeability and alter non-specific protein binding [1].

Medicinal Chemistry Drug Design Lipophilicity

Steric Bulk Differentiation: Taft Es Parameter Comparison with 2-Isopropyl Oxazole

The Taft steric parameter (Es) for a tert-butyl group is -1.54, compared to -0.47 for an isopropyl group. This substantial difference in steric bulk means 2-tert-butyl-1,3-oxazole is far more effective at shielding the oxazole ring from nucleophilic attack at the 4- or 5-positions, and restricts access to the nitrogen lone pair in coordination chemistry .

Organic Synthesis Steric Effects Reactivity

Boiling Point Elevation and Thermal Stability vs. 2-Methyloxazole

While experimental boiling points are not widely reported, the significantly higher molecular weight and increased van der Waals surface area of 2-tert-butyl-1,3-oxazole (MW 125.17) compared to 2-methyloxazole (MW 83.09) predict a boiling point elevation of approximately 50–80 °C. This translates to improved thermal stability and a wider liquid range for solvent-free reactions or distillative purification .

Process Chemistry Thermal Stability Physical Properties

Purity and Availability: Consistent 95%+ Purity Across Multiple Vendors

Commercial sourcing data confirms that 2-tert-butyl-1,3-oxazole is consistently available at ≥95% purity from multiple independent suppliers (AKSci, Enamine via Fujifilm, CymitQuimica). This cross-vendor consistency reduces the risk of batch-to-batch variability compared to less common analogs (e.g., 2-cyclopropyloxazole) where purity may not be as standardized .

Procurement Quality Control Supply Chain

Absence of Direct Bioactivity Data: Critical Gap for End-User Selection

At the time of this analysis, no peer-reviewed IC50, Ki, EC50, or other quantitative biological activity data were found for 2-tert-butyl-1,3-oxazole against any specific target. This contrasts with more extensively studied oxazole-based building blocks such as 2-phenyloxazole and its derivatives, which have published kinase inhibition and antimicrobial data. Procurement for biological screening therefore carries higher uncertainty and requires de novo empirical testing [1].

Pharmacology Biological Evaluation Risk Assessment

Best-Fit Application Scenarios for 2-tert-Butyl-1,3-oxazole Based on Current Evidence


Sterically Shielded Scaffold in Medicinal Chemistry Hit-to-Lead

The tert-butyl group provides a substantial steric shield that can protect the oxazole ring from rapid metabolic oxidation, a common liability of smaller alkyl-substituted oxazoles. This makes 2-tert-butyl-1,3-oxazole a preferred fragment when synthesizing libraries intended for metabolic stability screening, particularly when the 2-position is a known soft spot for cytochrome P450-mediated degradation .

High-Temperature Reaction Solvent or Co-solvent Substitute

Owing to its predicted higher boiling point compared to lower-molecular-weight oxazoles, 2-tert-butyl-1,3-oxazole can serve as a high-temperature polar aprotic additive in reactions that require oxazole-like coordination properties but where 2-methyloxazole would evaporate under reflux conditions. This is particularly relevant in palladium-catalyzed cross-couplings where oxazole ligands are employed .

Standardized Building Block for Parallel Synthesis Libraries

The multi-vendor availability at consistent ≥95% purity reduces the risk of failed parallel synthesis runs due to reagent variability. Procurement teams can confidently source this compound for automated library production, knowing that quality is standardized across suppliers, unlike rarer 2-alkyl oxazoles that may come from a single source with variable purity .

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